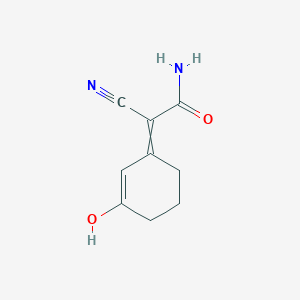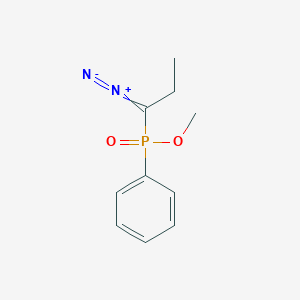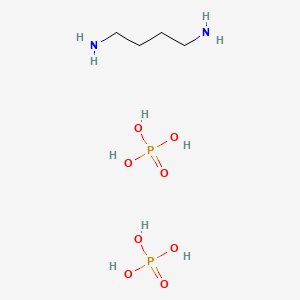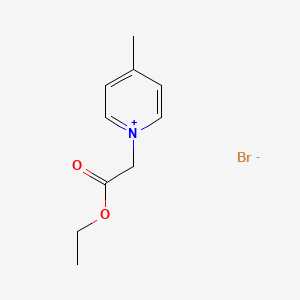![molecular formula C19H20 B14502181 (2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene] CAS No. 63113-12-2](/img/structure/B14502181.png)
(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4,5’-Dimethyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] is a complex organic compound characterized by its unique spiro structure, which involves two indene units connected through a spiro carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,5’-Dimethyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a catalytic amount of a transition metal catalyst, such as rhodium or palladium, to facilitate the cyclization of 2-alkyl-1-ethynylbenzene derivatives . The reaction is usually carried out in a solvent like toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for the efficient production of (2S)-4,5’-Dimethyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene].
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-4,5’-Dimethyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-4,5’-Dimethyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (2S)-4,5’-Dimethyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indene: A simpler compound with a single indene unit.
Spiro[indene-1,1’-cyclohexane]: Another spiro compound with different substituents.
Uniqueness
(2S)-4,5’-Dimethyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] is unique due to its specific spiro structure and the presence of two indene units, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
63113-12-2 |
|---|---|
Molekularformel |
C19H20 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
(2S)-4',5-dimethyl-2,2'-spirobi[1,3-dihydroindene] |
InChI |
InChI=1S/C19H20/c1-13-6-7-15-9-19(11-17(15)8-13)10-16-5-3-4-14(2)18(16)12-19/h3-8H,9-12H2,1-2H3/t19-/m1/s1 |
InChI-Schlüssel |
IZEDJVSPVPRIPS-LJQANCHMSA-N |
Isomerische SMILES |
CC1=CC2=C(C[C@]3(C2)CC4=CC=CC(=C4C3)C)C=C1 |
Kanonische SMILES |
CC1=CC2=C(CC3(C2)CC4=CC=CC(=C4C3)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)

![2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide](/img/structure/B14502110.png)


![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)


![4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline](/img/structure/B14502167.png)




